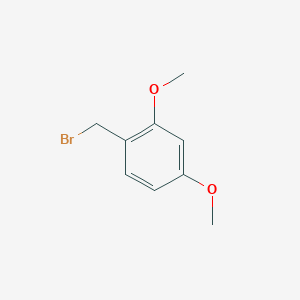

1-(Bromomethyl)-2,4-dimethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCFNCRZGRZNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569143 | |

| Record name | 1-(Bromomethyl)-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161919-74-0 | |

| Record name | 1-(Bromomethyl)-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 1-(Bromomethyl)-2,4-dimethoxybenzene

CAS Number: 161919-74-0

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 1-(Bromomethyl)-2,4-dimethoxybenzene. This versatile reagent is a valuable building block in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). We will explore its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, providing a comprehensive understanding for its effective utilization in the laboratory.

Chemical Identity and Physical Properties

This compound, also known as 2,4-dimethoxybenzyl bromide, is a substituted aromatic compound.[1] Its structure features a benzene ring with a bromomethyl group at position 1, and two methoxy groups at positions 2 and 4. This specific arrangement of functional groups dictates its reactivity and utility in organic synthesis.

| Property | Value | Source |

| CAS Number | 161919-74-0 | [2] |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |

| Molecular Weight | 231.09 g/mol | [2] |

| Boiling Point | 280.4°C | [1] |

| Density | 1.384 g/cm³ | [1] |

| Refractive Index | 1.539 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of 2,4-dimethoxytoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical, which is further stabilized by the electron-donating methoxy groups on the aromatic ring.

A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as benzoyl peroxide.[1] The reaction is generally heated to reflux to facilitate the homolytic cleavage of the initiator and propagate the radical chain reaction.[1]

Experimental Protocol: Radical Bromination of 2,4-Dimethoxytoluene

Materials:

-

2,4-Dimethoxytoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxytoluene in CCl₄.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 6-12 hours, monitoring the reaction progress by TLC or GC.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | A singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm. Signals for the aromatic protons, and two singlets for the methoxy group protons (-OCH₃) around δ 3.8-3.9 ppm. |

| ¹³C NMR | A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm. Signals for the aromatic carbons, including the two carbons attached to the methoxy groups, and signals for the methoxy carbons around δ 55-56 ppm. |

| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching, C=C stretching of the benzene ring, C-O stretching of the ether groups, and a C-Br stretching band. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (231.09 g/mol ). A characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity) due to the presence of the bromine atom. |

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the lability of the carbon-bromine bond. The electron-donating methoxy groups increase the electron density of the benzene ring, making the benzylic position more susceptible to nucleophilic attack. This makes it an excellent electrophile for a variety of synthetic transformations.

Key Reactions:

-

Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce the 2,4-dimethoxybenzyl group into other molecules.

-

Wittig Reaction: It can be used to prepare phosphonium salts, which are precursors for the Wittig reaction to form alkenes.[1]

-

Grignard Reagent Formation: Although less common due to the reactivity of the methoxy groups, it can be used to form a Grignard reagent under carefully controlled conditions.

-

Cross-Coupling Reactions: The C-Br bond can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.[1][3]

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Bioactive Compound Synthesis:

This compound is a crucial intermediate in the synthesis of various natural products and pharmaceuticals.[1] The 2,4-dimethoxybenzyl group is a common motif in many biologically active molecules. The introduction of bromine into a molecular structure can enhance therapeutic activity and favorably affect the metabolism of a drug.[4][5]

-

Synthesis of Isocoumarins: It is used in the preparation of isocoumarins and their derivatives, some of which exhibit biological activities.[1]

-

Synthesis of Denbinobin: This compound has been utilized in the synthesis of denbinobin, a compound that has shown potential in inhibiting HIV-1 replication.[1]

-

Enzyme Inhibitors: Derivatives of this compound have been synthesized and shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for diseases such as glaucoma, epilepsy, and Alzheimer's disease.[6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

Harmful if swallowed.[7]

-

Causes skin irritation.[7]

-

Causes serious eye irritation.[7]

-

May cause respiratory irritation.[7]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[8][9] Store locked up.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7][8]

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][8]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[10]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules with potential biological activity. Its well-defined reactivity, stemming from the activated benzylic bromide, allows for a wide range of synthetic transformations. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development, especially within the pharmaceutical industry.

References

-

Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022-11-01). MDPI. Retrieved January 12, 2026, from [Link]

-

This compound | C9H11BrO2 | CID 15151907. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). Journal of Medical Science. Retrieved January 12, 2026, from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H11BrO2 | CID 15151907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. jms.ump.edu.pl [jms.ump.edu.pl]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. mdpi.com [mdpi.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 1-(Bromomethyl)-2,4-dimethoxybenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2,4-dimethoxybenzene, also known as 2,4-dimethoxybenzyl bromide (DMB-Br), is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2,4-dimethoxybenzyl (DMB) protecting group. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and key applications in modern chemistry, particularly in the context of peptide synthesis and the development of complex molecules. The DMB group is prized for its acid lability, allowing for its removal under mild conditions, a feature that is highly sought after in the synthesis of sensitive and multifunctional compounds.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₁₁BrO₂.[1] Its key physical properties are summarized in the table below. While some sources indicate it may be a low melting solid, it is often handled as a liquid at room temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| CAS Number | 161919-74-0 | [1] |

| Appearance | White to brown solid or colorless to yellow liquid | |

| Boiling Point | 123-124 °C | [2] |

| Density | ~1.495 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy groups, and the benzylic methylene protons.

-

Aromatic Protons (Ar-H): Typically appear in the range of δ 6.5–7.0 ppm. The substitution pattern leads to a characteristic splitting pattern.

-

Bromomethyl Protons (-CH₂Br): A singlet is observed around δ 4.4–4.6 ppm.[2]

-

Methoxy Protons (-OCH₃): Two distinct singlets are expected in the region of δ 3.8–3.9 ppm.[2]

¹³C NMR Spectroscopy

Based on data for the closely related isomer, 1-bromo-2,4-dimethoxybenzene, the following chemical shifts can be anticipated for the carbon skeleton of this compound:

-

Aromatic Carbons: Resonances are expected between δ 98-161 ppm.

-

Bromomethyl Carbon (-CH₂Br): A signal is anticipated around δ 30-35 ppm.

-

Methoxy Carbons (-OCH₃): Signals are expected around δ 55-57 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2950 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O stretching (ether): ~1020-1250 cm⁻¹ (two bands)

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The primary fragmentation pathway would involve the loss of the bromine radical to form the highly stable 2,4-dimethoxybenzyl carbocation.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the radical bromination of 2,4-dimethoxytoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Caption: Synthesis of this compound.

Experimental Protocol: Radical Bromination

Materials:

-

2,4-Dimethoxytoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,4-dimethoxytoluene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Reactivity and Applications

The primary utility of this compound lies in its role as an alkylating agent to introduce the 2,4-dimethoxybenzyl (DMB) protecting group onto various functional groups, most notably alcohols, phenols, amines, and amides.

Mechanism of Alkylation

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group. The electron-donating methoxy groups on the aromatic ring increase the reactivity of the benzylic position towards nucleophilic attack.

Sources

1-(Bromomethyl)-2,4-dimethoxybenzene molecular weight

An In-depth Technical Guide to 1-(Bromomethyl)-2,4-dimethoxybenzene: Synthesis, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 2,4-dimethoxybenzyl bromide), a pivotal reagent in modern organic and medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed and validated protocol for its synthesis via radical bromination, and explore its reactivity profile. The guide highlights its strategic application in the synthesis of complex bioactive molecules and pharmaceuticals, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of drug discovery and fine chemical synthesis, the strategic selection of starting materials and intermediates is paramount. This compound has emerged as a highly valuable and versatile building block. Its structure, featuring a reactive benzylic bromide functionalized with two electron-donating methoxy groups, offers a unique combination of reactivity and stability. This allows for its seamless integration into complex synthetic pathways, particularly in the construction of natural products and active pharmaceutical ingredients (APIs).

The methoxy groups activate the aromatic ring, influencing its electronic properties and providing handles for further modification, while the bromomethyl group serves as a potent electrophile for introducing the 2,4-dimethoxybenzyl moiety into a target molecule. This guide aims to be an essential resource for scientists leveraging this reagent, providing not just data, but a causal understanding of its synthesis and application.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's properties is the foundation of its effective use. The key identifiers and computed physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |

| Molecular Weight | 231.09 g/mol | [1][3] |

| CAS Number | 161919-74-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 2,4-Dimethoxybenzyl bromide | [1][2] |

| Computed XLogP3 | 3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound is through the free-radical bromination of 2,4-dimethoxytoluene. This method is advantageous due to the availability of the starting material and the selective reactivity at the benzylic position.

Synthesis Mechanism and Rationale

The reaction proceeds via a classic radical chain mechanism. The choice of N-bromosuccinimide (NBS) as the brominating agent is critical; it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors selective benzylic bromination over electrophilic aromatic substitution. A radical initiator, such as benzoyl peroxide or AIBN, is required to start the chain reaction by generating the initial radical species. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane to prevent side reactions.[2]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system. Successful synthesis will yield a product with spectroscopic data consistent with the target compound.

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis of NBS.

-

Reagent Charging: To the flask, add 2,4-dimethoxytoluene (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of benzoyl peroxide (0.01 eq.). Add a non-polar solvent, such as carbon tetrachloride (CCl₄), to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.[2] A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Remove it by vacuum filtration.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, often an oil or low-melting solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane).

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from the high reactivity of the benzylic bromide. It is an excellent electrophile that readily participates in nucleophilic substitution reactions (Sₙ2).

Protecting Group Chemistry

The 2,4-dimethoxybenzyl (DMB) group is a widely used protecting group for alcohols, phenols, and carboxylic acids. The introduction is achieved by reacting the substrate with this compound under basic conditions. The DMB group is stable to a wide range of reaction conditions but can be readily cleaved under oxidative conditions (e.g., with DDQ) or strong acid, offering an orthogonal deprotection strategy.

Synthesis of Bioactive Molecules

This reagent is a key intermediate in the total synthesis of various natural products and pharmaceuticals.

-

Isocoumarins and Denbinobin: It is a crucial building block in the synthesis of isocoumarins and derivatives like denbinobin, a compound that has shown potential in inhibiting HIV-1 replication.[2]

-

Enzyme Inhibitors: The core structure is found in novel bromophenol derivatives that have been synthesized and evaluated as potent inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes implicated in glaucoma and Alzheimer's disease, respectively.[4]

-

General Drug Design: The introduction of a brominated aromatic moiety is a recognized strategy in drug design. The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance drug-target binding affinity and modulate pharmacokinetic properties.[5] The reagent serves as a vehicle for introducing this synthetically useful feature.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with reactive brominated compounds.

Hazard Profile

-

Health Hazards: this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]

-

Chemical Hazards: As a benzylic bromide, it is a lachrymator and should be handled with care. It is stable under recommended storage conditions but may be sensitive to moisture.[8]

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[9][10] Eyewash stations and safety showers must be readily accessible.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[8][11]

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

-

Temperature: Store at room temperature, away from direct sunlight and heat sources.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined reactivity, coupled with a straightforward and scalable synthesis, makes it an indispensable intermediate for researchers in drug development and complex organic synthesis. By understanding its properties, synthesis mechanism, and safe handling requirements as detailed in this guide, scientists can effectively and safely unlock its full potential in creating the next generation of innovative molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-bromo-2,4-dimethoxy-. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-2,4-dimethoxy- (CAS 17715-69-4). Cheméo. [Link]

-

PubChem. 1-Bromo-2,4-dimethoxybenzene. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,4-Dimethoxybenzene. Cole-Parmer. [Link]

-

PubChem. 2-(Bromomethyl)-1,4-dimethoxybenzene. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. Safety Data Sheet - 1,4-Dimethoxybenzene. Fisher Scientific. [Link]

-

Semantic Scholar. First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Semantic Scholar. [Link]

-

Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

-

MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

-

SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. SpringerLink. [Link]

-

ResearchGate. 1-Dibromomethyl-4-methoxy-2-nitrobenzene. ResearchGate. [Link]

Sources

- 1. This compound | C9H11BrO2 | CID 15151907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-(Bromomethyl)-1,4-dimethoxybenzene | C9H11BrO2 | CID 592021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. biosynth.com [biosynth.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,4-Dimethoxybenzyl Bromide

2,4-Dimethoxybenzyl bromide is a versatile organic compound valued for its role as a protecting group for alcohols, phenols, and carboxylic acids. The 2,4-dimethoxybenzyl (DMB) group offers distinct advantages, including stability under various reaction conditions and selective cleavage under mild acidic conditions. Its application is widespread in the synthesis of natural products, pharmaceuticals, and other fine chemicals. This guide offers a detailed exploration of its synthesis from commercially available precursors and the analytical methods for its comprehensive characterization.

Synthesis of 2,4-Dimethoxybenzyl Bromide

The synthesis of 2,4-dimethoxybenzyl bromide is most commonly achieved through the bromination of 2,4-dimethoxybenzyl alcohol. This method is favored for its reliability and relatively high yields. Alternative routes, such as the radical bromination of 2,4-dimethoxytoluene, have also been explored.

Preferred Synthetic Route: Bromination of 2,4-Dimethoxybenzyl Alcohol

The conversion of 2,4-dimethoxybenzyl alcohol to its corresponding bromide is typically accomplished using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1] The use of PBr₃ is often preferred for its efficacy at lower temperatures, which helps to minimize side reactions.[2]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Starting Material: 2,4-Dimethoxybenzyl alcohol is a readily available and relatively inexpensive starting material.[3]

-

Reagent: Phosphorus tribromide is a powerful brominating agent for primary and secondary alcohols. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This mechanism is efficient and generally leads to high yields.

-

Solvent: A dry, non-protic solvent such as diethyl ether or dichloromethane is crucial to prevent the hydrolysis of PBr₃ and the product.

-

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent the formation of byproducts.[2][4]

Detailed Experimental Protocol

Materials:

-

2,4-Dimethoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Dry diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4-dimethoxybenzyl alcohol in dry diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours), then warm to room temperature and stir for an additional period.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,4-dimethoxybenzyl bromide.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, or by column chromatography on silica gel.[5]

Characterization of 2,4-Dimethoxybenzyl Bromide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A characteristic singlet for the benzylic protons (CH₂Br) around δ 4.5-4.7 ppm. Two singlets for the methoxy group protons (OCH₃) around δ 3.8-3.9 ppm. Aromatic protons will appear as a multiplet in the region of δ 6.4-7.3 ppm. |

| ¹³C NMR | A signal for the benzylic carbon (CH₂Br) around δ 30-35 ppm. Signals for the methoxy carbons (OCH₃) around δ 55-56 ppm. Aromatic carbon signals will be observed in the range of δ 98-160 ppm. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether groups. A peak corresponding to the C-Br stretch may also be observed. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and/or a prominent peak corresponding to the loss of the bromine atom (M⁺ - Br).[2] |

Note: Predicted NMR data can be found in chemical databases.[6]

Safety and Handling

2,4-Dimethoxybenzyl bromide is a corrosive and lachrymatory compound.[7] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[7][8] Avoid inhalation of dust or vapors and contact with skin and eyes.[9] In case of exposure, rinse the affected area with plenty of water and seek medical attention.[10] Store the compound in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7][9]

Mechanism of Synthesis: A Deeper Dive

The synthesis of 2,4-dimethoxybenzyl bromide from 2,4-dimethoxybenzyl alcohol and phosphorus tribromide proceeds through a nucleophilic substitution reaction. The mechanism involves the following key steps:

-

Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the phosphorus atom of PBr₃, forming a protonated phosphite ester intermediate.

-

Nucleophilic Attack: A bromide ion (Br⁻), generated from PBr₃, acts as a nucleophile and attacks the benzylic carbon in an Sₙ2 fashion.

-

Departure of the Leaving Group: The protonated phosphite ester is a good leaving group, and its departure results in the formation of 2,4-dimethoxybenzyl bromide.

An alternative mechanism for benzylic bromination involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or heat).[11][12] This free-radical chain reaction proceeds via the formation of a resonance-stabilized benzylic radical.[13][14]

Visualizing the Synthesis and Structure

Synthesis Workflow

Caption: Workflow for the synthesis of 2,4-dimethoxybenzyl bromide.

Chemical Structure

Caption: Chemical structure of 2,4-dimethoxybenzyl bromide.

Conclusion

This guide has provided a detailed and practical overview of the synthesis and characterization of 2,4-dimethoxybenzyl bromide. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can confidently prepare and utilize this important reagent in their synthetic endeavors. The information presented herein is intended to serve as a valuable resource for professionals in the fields of organic chemistry and drug development.

References

-

Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. [Link]

-

Career Henan Chemical Co. (2025, October 31). 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Organic Mechanism. (2012, April 19). Benzylic Bromination NBS Radical 001 [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.

-

CORE. (2015, March 31). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

- Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide.

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]

-

ResearchGate. (2025, October 15). 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,4-Dimethoxybenzyl bromide. Retrieved from [Link]

-

ProQuest. (n.d.). 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,4-Dimethoxybenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,4-Dimethoxybenzyl alcohol. Retrieved from [Link]

-

Molecules. (2017, September 28). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Retrieved from [Link]

Sources

- 1. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]

- 2. 2,6-Dimethoxybenzyl Bromide [mdpi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethoxybenzene: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(bromomethyl)-2,4-dimethoxybenzene, a pivotal reagent in modern organic and medicinal chemistry. We will delve into its fundamental properties, explore the nuances of its synthesis, dissect its reactivity, and highlight its proven and potential applications in the demanding field of drug development. This document is intended for researchers, chemists, and professionals who require a deep, practical understanding of this versatile building block.

Part 1: Core Physicochemical & Structural Properties

This compound, also widely known as 2,4-dimethoxybenzyl bromide, is a substituted aromatic compound whose utility is derived from the unique interplay of its functional groups.[1][2] The electron-donating methoxy groups activate the benzene ring, while the bromomethyl group provides a highly reactive site for nucleophilic substitution.[3]

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing a critical foundation for its use in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 161919-74-0 | [1][2] |

| Molecular Formula | C₉H₁₁BrO₂ | [2] |

| Molecular Weight | 231.09 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,4-Dimethoxybenzyl bromide | [1][2] |

| Boiling Point | 280.4°C (at 760 mmHg) | [1] |

| Density | 1.384 g/cm³ | [1] |

| Refractive Index | 1.539 | [1] |

Structural Elucidation & Spectroscopic Profile

The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity. The methoxy groups at positions 2 and 4 enhance the nucleophilicity of the ring and influence the stability of reaction intermediates. The bromomethyl group at position 1 serves as an excellent electrophilic site.

Caption: Molecular structure of this compound.

Full, publicly available spectral characterization for this compound is notably scarce.[4] However, based on its structure and data from its isomers, a predicted spectroscopic profile can be outlined:

-

¹H NMR: The spectrum would feature a characteristic singlet for the benzylic protons (CH₂Br), likely in the 4.5-4.7 ppm range. The two methoxy groups (OCH₃) would appear as distinct singlets around 3.8-3.9 ppm. The aromatic region would display a complex splitting pattern for the three remaining protons on the ring.

-

¹³C NMR: The benzylic carbon (CH₂Br) would exhibit a signal around 30-35 ppm.[5] The two methoxy carbons would be found near 55-56 ppm.[4] The six aromatic carbons would appear between 100-160 ppm, with the oxygen-substituted carbons being the most deshielded.

Part 2: Synthesis and Mechanistic Insights

The most reliable and common method for preparing this compound is through the free-radical bromination of the methyl group of 2,4-dimethoxytoluene.

Recommended Synthetic Protocol

This protocol is designed for high yield and purity, leveraging standard laboratory equipment.

Objective: To synthesize this compound from 2,4-dimethoxytoluene.

Materials:

-

2,4-dimethoxytoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Methodology:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethoxytoluene (1.0 eq.) in anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) to the solution.

-

Initiation: Add a catalytic amount of benzoyl peroxide (0.005–0.01 eq.) as a radical initiator.[1]

-

Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 6-12 hours.[1] Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization if necessary.

Causality Behind Choices:

-

NBS as Brominating Agent: NBS is preferred for benzylic bromination because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination.

-

Radical Initiator: Benzoyl peroxide decomposes upon heating to generate radicals, which are essential to initiate the chain reaction.[1]

-

Non-polar Solvent: Carbon tetrachloride is a classic solvent for radical reactions as it is inert and does not interfere with the chain process.[1]

Reaction Mechanism: Free-Radical Chain Process

The synthesis proceeds via a well-established free-radical chain mechanism.

Caption: Free-radical chain mechanism for benzylic bromination.

-

Initiation: Thermal decomposition of benzoyl peroxide creates initial phenyl radicals. These radicals abstract a hydrogen atom from the methyl group of 2,4-dimethoxytoluene to form a more stable benzyl radical.[1]

-

Propagation: The benzyl radical reacts with bromine (generated in low concentration from NBS) to form the product, this compound, and a bromine radical. This bromine radical then abstracts a hydrogen from another molecule of 2,4-dimethoxytoluene, propagating the chain.

-

Termination: The reaction ceases when two radicals combine.

Part 3: Chemical Reactivity and Synthetic Utility

The value of this compound lies in its predictable and versatile reactivity, making it a cornerstone for constructing complex molecular architectures.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. This allows for the straightforward introduction of the 2,4-dimethoxybenzyl moiety onto various substrates.

Caption: Sₙ2 reactions with this compound.

This reactivity is fundamental to its use as a protecting group and as a key intermediate in multi-step syntheses. The related 3,4-dimethoxybenzyl (DMPM) group is a well-known acid-labile protecting group for alcohols, highlighting a primary application for this class of reagents.[3]

Applications in the Synthesis of Bioactive Compounds

This compound is a crucial intermediate for synthesizing natural products and pharmaceuticals.[1] Its structure is embedded within numerous compounds that exhibit significant biological activity.

-

HIV-1 Replication Inhibition: It is a key building block in the synthesis of compounds like denbinobin, which has shown potential in inhibiting HIV-1 replication.[1]

-

Anticancer Agents: Derivatives of this compound have been identified as dual inhibitors of ribonucleotide reductase (RNR) and tyrosinase.[1] These enzymes are critical targets in oncology; RNR is essential for DNA synthesis and repair in proliferating cancer cells, while tyrosinase is involved in pathways that can be dysregulated in certain cancers. Molecular docking studies have confirmed favorable binding interactions with these enzyme targets.[1]

Caption: General workflow for synthesizing bioactive molecules.

Part 4: Safety, Handling, and Storage

As a reactive benzylic bromide, this compound requires careful handling to ensure laboratory safety. While a specific safety data sheet (SDS) is not widely available, data from closely related isomers provides a strong basis for a robust safety assessment.[6][7]

Hazard Assessment & GHS Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| STOT, Single Exposure | 3 | H335: May cause respiratory irritation |

| (Classification inferred from analogous compounds like 3,4-dimethoxybenzyl bromide)[6][7] |

Laboratory Handling & Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment:

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

Storage and Stability

Benzylic bromides can be sensitive to moisture, light, and heat.[3] Isomers of this compound are known to decompose over time at room temperature.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[3] For long-term stability, storage in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, bases, and nucleophiles to prevent unwanted reactions.

Conclusion

This compound is more than a simple aromatic halide; it is a highly enabling tool for the modern chemist. Its well-defined reactivity, coupled with a straightforward synthesis, makes it an invaluable intermediate for accessing complex molecular targets. Its demonstrated role in the creation of compounds with significant therapeutic potential, particularly in oncology and virology, underscores its importance. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in the pursuit of novel scientific discoveries and drug development.

References

-

The Royal Society of Chemistry. (2012). Supporting information - Physical Chemistry Chemical Physics. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Al-Horani, R. A., et al. (2021). 2,6-Dimethoxybenzyl Bromide. MDPI. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0034121). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2021). 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 4-(Bromomethyl)-1,2-dimethoxybenzene. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. canbipharm.com [canbipharm.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. CAS 161919-74-0 | 2708-9-04 | MDL MFCD09745130 | 2,4-Dimethoxybenzyl bromide | SynQuest Laboratories [synquestlabs.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 2,4-Dimethoxybenzylbromide | 161919-74-0 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)-2,4-dimethoxybenzene

Introduction

1-(Bromomethyl)-2,4-dimethoxybenzene, also known as 2,4-dimethoxybenzyl bromide, is a vital reagent in organic synthesis, particularly valued in the introduction of the 2,4-dimethoxybenzyl (DMB) protecting group for alcohols, phenols, and carboxylic acids. Its utility in complex, multi-step syntheses, especially in the realms of pharmaceutical and materials science research, necessitates a thorough understanding of its solubility characteristics. The choice of solvent is paramount, directly influencing reaction kinetics, purification efficiency (e.g., crystallization), and the ease of product isolation. This guide provides a comprehensive analysis of the solubility of this compound, grounded in physicochemical principles and supplemented with a robust experimental protocol for its empirical determination.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a compound is governed by its molecular structure, including polarity, the potential for hydrogen bonding, and molecular size. The "like dissolves like" principle is a foundational concept, suggesting that solutes will dissolve best in solvents with similar polarity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO₂ | [2] |

| Molecular Weight | 231.09 g/mol | [2] |

| XLogP3 | 3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 18.5 Ų | [2] |

The structure of this compound features a largely nonpolar benzene ring, which is rendered more polar by the presence of two electron-donating methoxy groups and a bromomethyl group. The methoxy groups, with their oxygen atoms, can act as hydrogen bond acceptors, contributing to solubility in protic solvents.[3][4] The XLogP3 value of 3 indicates a significant degree of lipophilicity, suggesting good solubility in nonpolar organic solvents.[2] The molecule lacks a hydrogen bond donor, which will limit its solubility in highly polar, protic solvents like water.

Based on these properties, a predicted qualitative solubility profile in common organic solvents can be established.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dichloromethane (CH₂Cl₂) | Halogenated | High | Similar polarity and ability to engage in dipole-dipole interactions. |

| Chloroform (CHCl₃) | Halogenated | High | Similar to dichloromethane. |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | High | The ether oxygen can interact with the solute, and the overall polarity is compatible. |

| Diethyl Ether (Et₂O) | Polar Aprotic Ether | High | Similar to THF, though slightly less polar. |

| Acetone ((CH₃)₂CO) | Polar Aprotic Ketone | High | The polar carbonyl group can interact with the methoxy groups of the solute. |

| Ethyl Acetate (EtOAc) | Polar Aprotic Ester | High | A good solvent for moderately polar compounds. |

| Toluene | Aromatic Hydrocarbon | Moderate to High | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. |

| Acetonitrile (MeCN) | Polar Aprotic Nitrile | Moderate | A polar aprotic solvent that should be capable of dissolving the compound. |

| Ethanol (EtOH) | Polar Protic Alcohol | Moderate | The hydroxyl group can act as a hydrogen bond donor to the methoxy oxygens, but the overall polarity difference is larger. |

| Methanol (MeOH) | Polar Protic Alcohol | Moderate | Similar to ethanol, but more polar, which might slightly decrease solubility compared to ethanol. |

| Hexane/Heptane | Nonpolar Alkane | Low to Moderate | The nonpolar nature of hexane will interact well with the benzene ring, but less so with the polar functional groups. |

| Water (H₂O) | Polar Protic | Very Low/Insoluble | The high polarity of water and its extensive hydrogen bonding network make it a poor solvent for this largely lipophilic molecule. |

Experimental Determination of Solubility

Given the lack of specific quantitative solubility data in published literature, an empirical determination is often necessary. The following protocol outlines a standard gravimetric method for determining the solubility of this compound in a given solvent.

Safety Precautions

This compound is a benzyl bromide derivative and should be handled with care. Benzyl bromides are lachrymators and skin irritants.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

Materials

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Vortex mixer

-

Pipettes and syringes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Securely cap the vial and vortex for 1-2 minutes to facilitate initial mixing.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. Gentle agitation should be maintained throughout this period.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe, being cautious not to disturb the solid at the bottom.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a drying oven or under a gentle stream of nitrogen to evaporate the solvent completely. A vacuum oven at a moderate temperature can also be used to expedite this process.

-

Once the solvent is fully evaporated and a constant weight is achieved, accurately weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility can be expressed in various units, most commonly as mg/mL or mol/L.

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of solvent used for evaporation (mL)

Solubility (mol/L) = (Mass of dissolved solute (g) / Molecular weight of solute ( g/mol )) / Volume of solvent used for evaporation (L)

-

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a strong predictive understanding can be derived from its physicochemical properties. It is anticipated to exhibit high solubility in a range of common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, and moderate solubility in polar protic solvents like ethanol and methanol. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for empirical determination. A thorough understanding of the solubility of this important reagent is a critical step in the design and optimization of synthetic routes in drug development and materials science.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

BENZYL BROMIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from [Link]

-

Lab 14: Qualitative Organic Analysis. (n.d.). California State University, Bakersfield. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

AIM: TO CARRY OUT THE QUALITATIVE TEST OF AROMATIC HYDROCARBON (BENZENE, TOLUENE AND NAPHTHALENE). (n.d.). Retrieved from [Link]

-

2.9: Qualitative Analysis of Organic Compounds. (2024, September 1). Chemistry LibreTexts. Retrieved from [Link]

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

The role of the methoxy group in approved drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). (n.d.). Cheméo. Retrieved from [Link]

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of Benzene, 1-(bromomethyl)-4-methyl- (CAS 104-81-4). (n.d.). Cheméo. Retrieved from [Link]

-

1-Bromo-2,4-dimethoxybenzene. (n.d.). PubChem. Retrieved from [Link]

-

Benzyl bromide. (n.d.). Wikipedia. Retrieved from [Link]

-

Benzyl Bromide. (n.d.). PubChem. Retrieved from [Link]

-

1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate. Retrieved from [Link]

- Preparation method of benzyl bromide. (n.d.). Google Patents.

-

Toxicity Screening of Potential Bio-based Polar Aprotic Solvents (PAS). (2018, December 21). RIVM. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. This compound | C9H11BrO2 | CID 15151907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. nj.gov [nj.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. synquestlabs.com [synquestlabs.com]

Navigating the Labyrinth: A Technical Guide to the Stability and Storage of 1-(Bromomethyl)-2,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of pharmaceutical synthesis and drug development, the reliability of starting materials and intermediates is paramount. 1-(Bromomethyl)-2,4-dimethoxybenzene, a key building block valued for its reactive benzylic bromide and electron-rich aromatic ring, presents unique challenges in its handling and storage. Its inherent reactivity, a boon in synthesis, becomes a liability if not properly managed. This in-depth technical guide provides a comprehensive framework for understanding and controlling the stability of this critical reagent, ensuring its integrity from receipt to reaction.

The Chemical Personality of this compound: A Double-Edged Sword

This compound, also known as 2,4-dimethoxybenzyl bromide, possesses a chemical structure that dictates its high reactivity and, consequently, its limited stability. The molecule's properties are a direct result of the interplay between the labile bromomethyl group and the electron-donating methoxy substituents on the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Appearance | Colorless to light yellow crystalline solid or liquid | |

| Melting Point | 25-26 °C | |

| Boiling Point | 153-155 °C at 18 mmHg | |

| Density | 1.507 g/mL at 25 °C |

The key to understanding the stability of this compound lies in the electronic effects of the methoxy groups. Located at the ortho and para positions relative to the bromomethyl group, these groups are strongly electron-donating through resonance. This increased electron density on the aromatic ring has a profound impact on the C-Br bond.[2] It facilitates the departure of the bromide ion by stabilizing the resulting benzylic carbocation, making the molecule highly susceptible to nucleophilic attack. This heightened reactivity is the primary reason for its instability compared to unsubstituted benzyl bromide.

Caption: Simplified Hydrolysis Degradation Pathway.

Polymerization: A Chain Reaction of Instability

Similar to other reactive benzyl halides, this compound is prone to self-condensation or polymerization, especially in the presence of trace impurities, light, or heat. This process can be initiated by the formation of the reactive benzylic carbocation, which can then act as an electrophile and attack the electron-rich aromatic ring of another molecule. This leads to the formation of oligomeric and polymeric materials, often observed as a discoloration and darkening of the substance. For instance, the related compound 2,6-dimethoxybenzyl bromide has been observed to decompose into a dark purple polymeric material at room temperature. [3]

Caption: Initiation Step of Polymerization.

Fortifying the Defenses: Recommended Storage and Handling Protocols

Given its inherent instability, strict adherence to proper storage and handling protocols is crucial to maintain the purity and reactivity of this compound.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of thermal decomposition and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and hydrolysis from atmospheric moisture. |

| Light | Protect from light. Store in amber or opaque containers. | Light can initiate radical reactions and accelerate decomposition. |

| Moisture | Exclude moisture rigorously. Use of desiccants is advised. | Prevents hydrolysis to 2,4-dimethoxybenzyl alcohol and HBr. |

| Container | Tightly sealed, non-metallic containers (e.g., glass). | Avoids contact with metals that can catalyze decomposition. [4] |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (gloves, safety glasses, lab coat). | The compound is a lachrymator and irritant. [5] |

The Litmus Test: A Protocol for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and ensure the quality of this compound. The following protocol outlines a comprehensive approach to assessing its stability under various conditions.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the purity of this compound and quantifying its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb (e.g., 254 nm).

-

Quantification: Purity is determined by the area percentage of the main peak. Degradation products can be identified by comparison with reference standards or by using a mass spectrometer detector (LC-MS).

Accelerated Stability Study Protocol

This protocol is designed to accelerate the degradation of the compound to predict its long-term stability.

-

Sample Preparation: Aliquot the this compound into several amber glass vials.

-

Stress Conditions: Store the vials under a matrix of different temperature and humidity conditions. Recommended conditions include:

-

40°C / 75% Relative Humidity (RH)

-

25°C / 60% RH (Control for long-term stability)

-

5°C (Recommended storage condition)

-

Photostability: Expose a set of samples to a controlled light source.

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks for accelerated conditions).

-

Analysis: Analyze the samples by HPLC to determine the purity of this compound and the formation of any degradation products.

-

Data Evaluation: Plot the purity of the compound as a function of time for each storage condition. This data can be used to model the degradation kinetics and estimate the shelf-life.

Caption: Experimental Workflow for Stability Assessment.

Conclusion: Proactive Stewardship for a Reactive Reagent

This compound is a powerful synthetic tool, but its utility is directly tied to its purity and stability. A thorough understanding of its chemical nature, coupled with stringent storage and handling practices, is essential for any researcher or drug development professional. By implementing the guidelines and protocols outlined in this guide, the risks associated with its inherent reactivity can be effectively mitigated, ensuring the integrity of this valuable compound and the success of the synthetic endeavors that rely upon it.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet: 4-(Bromomethyl)-1,2-dimethoxybenzene. [Link]

-

NJ.gov. Benzyl Bromide Hazard Summary. [Link]

- Polito, et al. (2010). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E.

- Richard, J. P., et al. (1991). The Hammett Equation for the Solvolysis of Benzyl Chlorides. Journal of the American Chemical Society.

- Walker, M. A. (1995). A High Yielding, One-Pot Esterification of Unstable Acid Chlorides. The Journal of Organic Chemistry.

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

Microchem Laboratory. Accelerated Physical Stability Testing. [Link]

-

RSC Publishing. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. [Link]

-

NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

-

AIP Publishing. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link]

-

ResearchGate. Kinetics and mechanism of the isomerization polymerization of 2‐methyl‐2‐oxazoline by benzyl chloride and bromide initiators. Effect of halogen counteranions. [Link]

-

MDPI. 2,6-Dimethoxybenzyl Bromide. [Link]

-

PubChem. This compound. [Link]

-

NIH. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. [Link]

-

Chem-Station Int. Ed. p-Methoxybenzyl (PMB) Protective Group. [Link]

-

YouTube. Organic Mechanism - Benzylic Bromination NBS Radical 001. [Link]

- Google Patents.

-

NIH. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem. [Link]

-

Pharmaffiliates. CAS No : 2746-25-0| Chemical Name : 4-Methoxybenzyl Bromide. [Link]

-

OPUS. Analytical Methods. [Link]

-

IOSR Journals. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

-

PubChem. 2-Bromo-4,5-dimethoxybenzyl bromide. [Link]

-

ResearchGate. Thermal stability of nitrobenzyl halogenides. [Link]

-

PubMed. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. [Link]

-

PubMed. A systematic review of the stability of finished pharmaceutical products and drug substances beyond their labeled expiry dates. [Link]

-

ACS Publications. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

-

NIH. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

-

ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]

-

Japan Analytical Industry. III Analytical Methods. [Link]

-

Senfeida. China 4-Methoxybenzyl Bromide Manufacturers Suppliers Factory. [Link]

-

Chemistry Stack Exchange. The stability order in the substituted benzyl carbanions. [Link]

-

CORE. THERMAL DECOMPOSITION OF BENZYL RADICAL VIA MULTIPLE ACTIVE PATHWAYS. [Link]

- Google Patents. US6133468A - Method for preparing substituted benzyl bromides.

-

Academic. Benzyl bromide. [Link]

Sources

Synonyms for 1-(Bromomethyl)-2,4-dimethoxybenzene

An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethoxybenzene and its Role as a Premier Protecting Group

Executive Summary: this compound, widely known in the scientific community as 2,4-Dimethoxybenzyl (DMB) bromide, is a pivotal reagent in modern organic synthesis. Its utility extends far beyond that of a simple alkylating agent; it is the precursor to one of the most versatile and acid-labile protecting groups for alcohols, amines, amides, and tetrazoles. The electronic properties conferred by the two methoxy groups on the aromatic ring make the DMB group exceptionally easy to cleave under mild acidic conditions, providing a critical layer of orthogonality in the synthesis of complex molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and core applications, with a focus on its strategic deployment in peptide synthesis and drug development. We present field-proven protocols, a comparative analysis against other benzyl-type protecting groups, and an exploration of the causality behind its efficacy.

Nomenclature and Identification

The precise identification of a chemical reagent is critical for reproducibility and safety in research and development. This compound is known by several names, which are often used interchangeably in literature and chemical catalogs. Understanding these synonyms is essential for comprehensive literature searches and procurement.

| Identifier Type | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Common Name | 2,4-Dimethoxybenzyl bromide | [1][2][3][4][5] |

| Abbreviation | DMB-Br | N/A |

| CAS Number | 161919-74-0 | [1][2][3][4] |

| Synonyms | Benzene, 1-(bromomethyl)-2,4-dimethoxy- | [1][5] |

| 4-Bromomethyl-1,3-dimethoxybenzene | [1][3][5] | |

| 2,4-dimethoxybenzylbromide | [1][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2][3][6] |

| Molecular Weight | 231.09 g/mol | [1][2][3] |

| Appearance | Colorless crystals | [7] |

| Melting Point | 65-67 °C | [7] |

| Topological Polar Surface Area | 18.5 Ų | [1][8] |

| Complexity | 130 | [1][8] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Note: This compound is known to be unstable, decomposing over hours to days at room temperature into a dark polymeric material.[9] It should be stored at low temperatures.

The 2,4-Dimethoxybenzyl (DMB) Group: A Strategic Asset in Synthesis

The primary application of this compound is as a precursor to the 2,4-dimethoxybenzyl (DMB) protecting group. The strategic placement of two electron-donating methoxy groups at the ortho and para positions of the benzyl ring significantly increases the electron density, making the resulting benzyl ether or amine highly susceptible to cleavage under mild acidic conditions.

Mechanism and Rationale for Use

The DMB group's utility is grounded in its enhanced acid lability compared to the parent benzyl (Bn) group or the related p-methoxybenzyl (PMB) group.[10] Upon treatment with acid (e.g., trifluoroacetic acid, TFA), the benzylic oxygen or nitrogen is protonated. The electron-rich DMB ring stabilizes the resulting benzylic carbocation through resonance, dramatically lowering the activation energy for cleavage. This allows for deprotection under conditions mild enough to leave other acid-labile groups, such as Boc or t-butyl esters, intact, providing essential orthogonality.[10]